molecular formula C20H28N4O4S B2899674 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine CAS No. 946233-28-9

4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

Cat. No.: B2899674
CAS No.: 946233-28-9
M. Wt: 420.53
InChI Key: LISAXQWGTBTQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a chemical compound that has attracted the attention of scientific researchers due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is its potent inhibitory activity against certain enzymes, which makes it a valuable tool for studying various cellular processes, including cell growth and proliferation. Additionally, its antitumor activity makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine. One of the directions is to further investigate its mechanism of action and its potential targets in cancer cells. Additionally, it may be useful to explore its potential applications in other fields, such as neurobiology and immunology. Furthermore, the development of more potent and selective inhibitors based on this compound may lead to the development of more effective anticancer drugs. Finally, the investigation of its pharmacokinetics and toxicity may provide valuable information for its potential use in clinical settings.

Synthesis Methods

The synthesis of 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine involves several steps, including the reaction of 4-aminopyrimidine with ethyl 4-bromobenzenesulfonate, followed by the reaction of the resulting compound with piperazine and isopropyl iodide. The final product is obtained after purification and characterization using various analytical techniques, such as NMR and mass spectrometry.

Scientific Research Applications

4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine has been used in various scientific research applications, including medicinal chemistry and drug development. It has been reported to exhibit potent inhibitory activity against certain enzymes, such as protein kinase C and cyclin-dependent kinase 2, which are involved in various cellular processes, including cell growth and proliferation. Additionally, it has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.

Properties

IUPAC Name

4-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-5-27-17-6-8-18(9-7-17)29(25,26)24-12-10-23(11-13-24)19-14-20(28-15(2)3)22-16(4)21-19/h6-9,14-15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISAXQWGTBTQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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